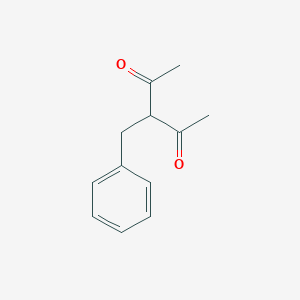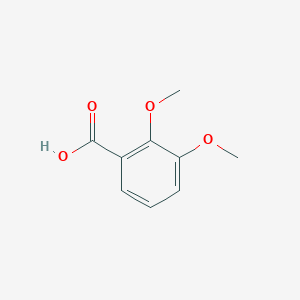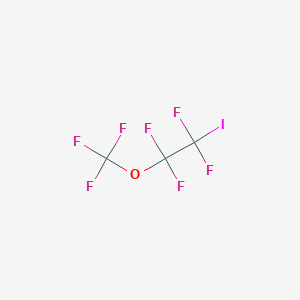
2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane can be approached through several methods. One notable method involves the gas-phase decomposition of 1-trifluoromethoxy-1,1,2,2-tetrafluoro-2-iodoethane induced by various pyrolysis techniques, which leads to a variety of fragmentation products indicating the presence of C-I and C-O bond cleavages and rearrangements (Pola, 1988).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,1,1,2-tetrafluoroethane, has been extensively studied, providing insights into the bond lengths, bond angles, and overall molecular geometry which could be analogous to 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane. These studies utilize techniques like gas-phase electron diffraction to obtain precise measurements of structural parameters (Al-Ajdah et al., 1980).
科学的研究の応用
Trifluoromethoxylation Reactions
The trifluoromethoxy group's introduction into organic compounds is a key area of interest due to its electron-withdrawing nature and ability to increase lipophilicity. A significant application is the direct trifluoromethoxylation of aliphatic substrates, which has been demonstrated with the use of 2,4-dinitro(trifluoromethoxy)benzene. This method generates trifluoromethoxide anions that substitute activated bromides and alkyl iodides, forming aliphatic trifluoromethyl ethers. This reaction represents a pioneering approach to nucleophilic displacement involving the trifluoromethoxy group from an activated aromatic ring (Marrec et al., 2010).
Asymmetric Catalysis
The trifluoromethoxy group's incorporation into drugs and agrochemicals highlights its growing importance. For example, the asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes introduces this group into various molecules. This process is distinguished by its operational simplicity, scalability, and mild reaction conditions, demonstrating broad scope and good functional group compatibility. It facilitates the late-stage trifluoromethoxylation of complex small molecules, enhancing their properties for potential applications in pharmaceuticals and agrochemicals (Guo et al., 2017).
Surface Coating and Material Science
In material science, the trifluoroethoxy coating has been used to improve the axial ligand substitution of subphthalocyanine. This coating enhances the solubility and facilitates the purification and characterization of compounds, opening new avenues for investigating intramolecular electron- and energy-transfer processes. Such coatings are pivotal in developing materials with specific properties, including those applicable in biological contexts (Shibata et al., 2010).
Synthesis of Fluorinated Compounds
The preparation of fluorinated organic compounds, such as 1,1,1,2-tetrafluoroethane, underscores the versatility of fluorine chemistry. These compounds are crucial in various applications, including refrigerants, propellants, and solvents, showcasing the utility of fluorinated ethers in industrial and research activities. The development of processes for synthesizing such compounds with high selectivity and under mild conditions exemplifies the advancements in fluorine chemistry and its application to sustainable and environmentally benign manufacturing practices (Quan et al., 2001).
Medicinal Chemistry
The trifluoromethoxy group finds significant application in medicinal chemistry, where its incorporation into pharmaceuticals affects their analgesic, anesthetic, cardiovascular, and psychopharmacologic properties. The unique attributes of the trifluoromethoxy group, such as strong electron-withdrawing nature and high lipophilicity, make trifluoromethoxylated pharmaceuticals highly valuable in therapeutic applications. This area of research demonstrates the potential of trifluoromethoxylation in designing more effective and targeted drug therapies (Jeschke et al., 2007).
特性
IUPAC Name |
1,1,2,2-tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F7IO/c4-1(5,11)2(6,7)12-3(8,9)10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVOEAIUILBLRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(OC(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382142 |
Source


|
| Record name | 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1-(trifluoromethoxy)tetrafluoroethane | |
CAS RN |
1561-52-0 |
Source


|
| Record name | 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

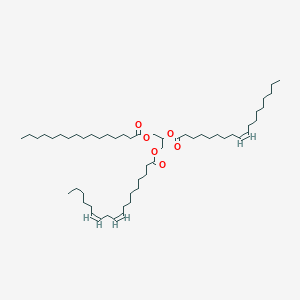
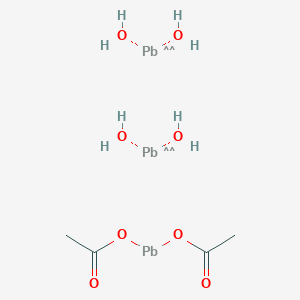
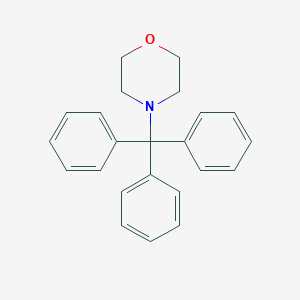
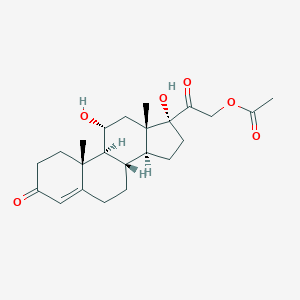
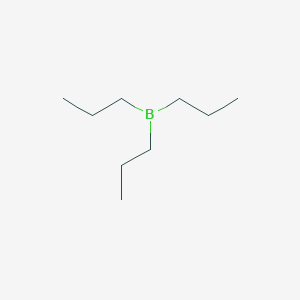
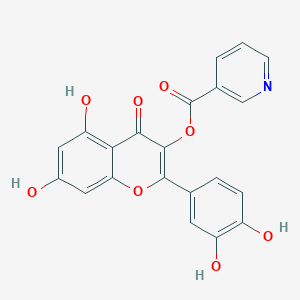
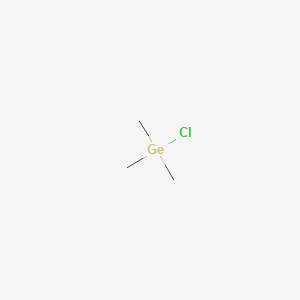
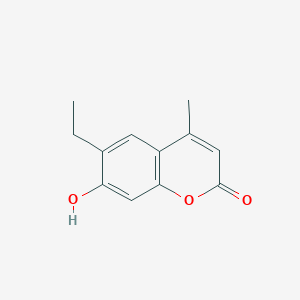
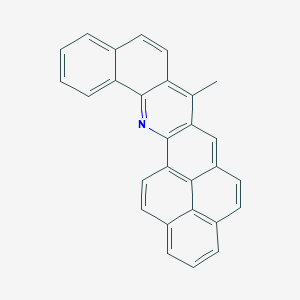
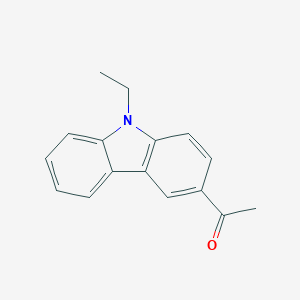
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)
